cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride” is a chemical with the molecular formula C12H21ClN2O2 . It is also known by its English name: tert-butyl cis-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The “cis-tert-Butyl” part of the name refers to the presence of a tert-butyl group (a carbon atom bonded to three other carbon atoms) in the cis configuration (on the same side of a double bond or ring structure). The “5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” part of the name refers to a cyclopenta[c]pyrrole ring structure with various substituents, including an amino group at the 5 position and a carboxylate group at the 2 position .Scientific Research Applications
Role in Plant Defense Mechanisms
Pyrrole derivatives, including compounds structurally related to cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride, have been studied for their role in plant defense mechanisms. For instance, the metabolism of pyrroline-5-carboxylate (P5C), a related compound, is tightly regulated in plants, especially during pathogen infection and abiotic stress. This regulation is implicated in defense responses involving salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death (Qamar, Mysore, & Senthil-Kumar, 2015).
Hepatoprotective and Nephroprotective Activities
Studies have highlighted the hepatoprotective and nephroprotective activities of compounds with structural similarities, demonstrating their potential against various toxic agents and drugs. This includes their antioxidative, anti-apoptotic activities and their role in reducing hepatotoxicity and nephrotoxicity induced by different toxicants (Pingili et al., 2019).
Chemical Synthesis and Transformations
In the realm of chemical synthesis, pyrrole derivatives serve as key intermediates and building blocks. For example, metathesis reactions involving cyclic β-amino acids, which share structural motifs with the compound , are widely used for accessing densely functionalized derivatives. These methodologies highlight the versatility and efficiency of pyrrole derivatives in synthesizing complex molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).
Supramolecular Chemistry
Pyrrole-based scaffolds, including those structurally related to this compound, are also of interest in supramolecular chemistry. These compounds can form supramolecular capsules through self-assembly, demonstrating their potential in creating molecular containers with specific properties (Ballester, 2011).
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h4,8-9H,5-7,13H2,1-3H3;1H/t8-,9+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGNQYEGYXYCQ-OULXEKPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.